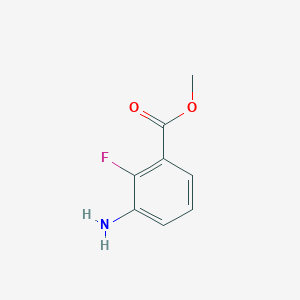![molecular formula C11H12ClN3O2S B1391482 (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol CAS No. 885698-97-5](/img/structure/B1391482.png)
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
Overview
Description
“(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol” is a chemical compound with the molecular formula C11H12ClN3O2S . It has a molecular weight of 285.75000 and a density of 1.515g/cm3 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C11H12ClN3O2S . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.75000 and a density of 1.515g/cm3 . The boiling point, melting point, and flash point are not available .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol”, focusing on its unique applications:
Anticancer Activity
This compound has been evaluated for its cytotoxicity against various cancer cell lines, including PC-3 (prostate cancer), H460 (large cell lung cancer), SGC-7901 (gastric cancer), HT-29 (colon cancer), and A549 (adenocarcinomic lung cancer). The presence of a 4-morpholinothieno pyrimidine derivative containing chromone moiety has shown potential in anticancer activity .
Synthesis of Pharmacophores
The arylmethylene hydrazine moiety, which is an active pharmacophore, can be designed using this compound. Pharmacophores are essential for the development of new drugs as they represent the minimal set of structural features necessary to ensure the optimal interactions with a specific biological target and to trigger (or block) its biological response .
Organic Synthesis
This compound can be used in organic synthesis as a precursor for various chemical reactions. It is available for purchase from chemical suppliers, indicating its utility in research and development within chemical laboratories .
Mechanism of Action
Target of Action
The primary targets of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol are currently unknown. The compound is a derivative of the morpholine and pyrimidine scaffolds, which are known to interact with a wide range of biological targets . .
Mode of Action
Given its structural similarity to other morpholine and pyrimidine derivatives, it is likely that it interacts with its targets through similar mechanisms, such as binding to active sites or allosteric sites of enzymes or receptors
Biochemical Pathways
The biochemical pathways affected by (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol are currently unknown. Morpholine and pyrimidine derivatives are known to affect a wide range of biochemical pathways, including those involved in cell proliferation, inflammation, and neurotransmission . .
Pharmacokinetics
Morpholine derivatives are known to have diverse pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which can be influenced by the specific substitutions on the morpholine ring
Result of Action
The molecular and cellular effects of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol are currently unknown. Morpholine and pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities . .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of many compounds
properties
IUPAC Name |
(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c12-11-13-8-5-7(6-16)18-9(8)10(14-11)15-1-3-17-4-2-15/h5,16H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOJBFAUAVIWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673033 | |
| Record name | [2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885698-97-5 | |
| Record name | [2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

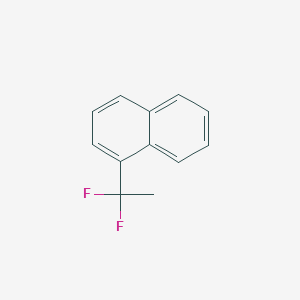
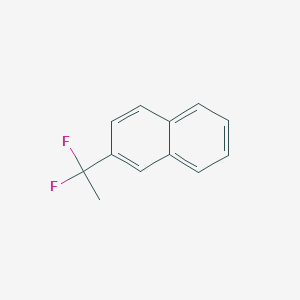
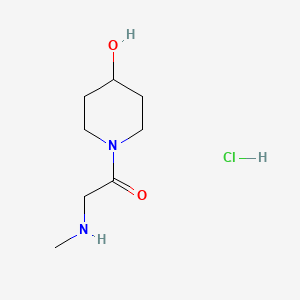
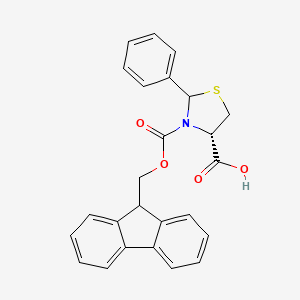
![Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate](/img/structure/B1391409.png)
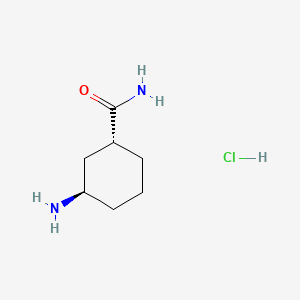
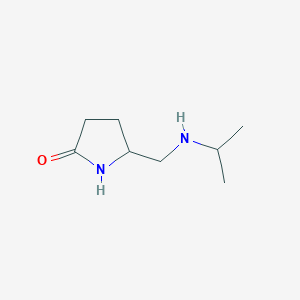

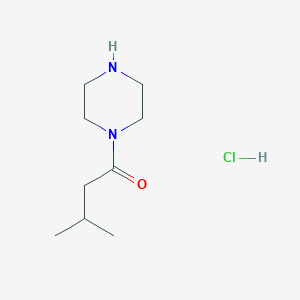
![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine](/img/structure/B1391416.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1391418.png)
![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)
![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)
